molecular formula C25H30ClN3O5S B12366784 (E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol

(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol

Cat. No.: B12366784
M. Wt: 526.1 g/mol
InChI Key: RTCSNZNRAGVXCS-PEQMLDECSA-N
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Description

(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol is a complex organic compound that features a combination of multiple functional groups, including a phenothiazine derivative, a piperazine ring, and a deuterated propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol typically involves multiple steps:

    Formation of the Phenothiazine Derivative: The initial step involves the synthesis of the phenothiazine core, which is achieved through the cyclization of 2-chlorobenzene-1-thiol with aniline derivatives under oxidative conditions.

    Deuteration of Propyl Chain: The propyl chain is deuterated using deuterium gas in the presence of a suitable catalyst.

    Coupling with Piperazine: The deuterated propyl chain is then coupled with piperazine under basic conditions.

    Final Coupling with (E)-but-2-enedioic Acid: The final step involves the coupling of the piperazine derivative with (E)-but-2-enedioic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenothiazine moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the carbonyl groups to form alcohols.

    Substitution: The chlorophenothiazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s deuterated propyl chain can be used in studies involving isotope effects, providing insights into metabolic pathways and enzyme mechanisms.

Medicine

Medically, the phenothiazine derivative is of interest due to its potential pharmacological properties, including antipsychotic and anti-inflammatory effects. The deuterated version may offer improved pharmacokinetics and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may explain its potential antipsychotic effects. The deuterated propyl chain may enhance the compound’s stability and bioavailability by reducing metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic.

    Fluphenazine: Another phenothiazine derivative with similar pharmacological properties.

    Deuterated Drugs: Compounds like deuterated benzodiazepines, which offer improved pharmacokinetics.

Uniqueness

What sets (E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol apart is its combination of a deuterated propyl chain with a phenothiazine core. This unique structure may offer enhanced pharmacological properties and reduced side effects compared to non-deuterated analogs.

Properties

Molecular Formula

C25H30ClN3O5S

Molecular Weight

526.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C21H26ClN3OS.C4H4O4/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-7,16,26H,3,8-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D2,8D2,9D2;

InChI Key

RTCSNZNRAGVXCS-PEQMLDECSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)CCO)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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